molecular formula C8H15BrO B1275758 2-Bromo-2,4,4-trimethylpentan-3-one CAS No. 55007-44-8

2-Bromo-2,4,4-trimethylpentan-3-one

Cat. No.: B1275758
CAS No.: 55007-44-8
M. Wt: 207.11 g/mol
InChI Key: CLUHREPHOLNVFF-UHFFFAOYSA-N
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Description

2-Bromo-2,4,4-trimethylpentan-3-one is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a carbonyl group (C=O). This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,4,4-trimethylpentan-3-one typically involves the bromination of 2,4,4-trimethylpentan-3-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process. The final product is typically subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,4,4-trimethylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2,4,4-trimethylpentan-3-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-2,4,4-trimethylpentan-3-one involves its reactivity as a brominated ketone. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group (C=O) is also reactive, allowing the compound to participate in various addition and reduction reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,4,4-trimethylpentan-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-2,4,4-trimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-7(2,3)6(10)8(4,5)9/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUHREPHOLNVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399909
Record name 3-Pentanone, 2-bromo-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55007-44-8
Record name 3-Pentanone, 2-bromo-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2,4,4-TRIMETHYL-3-PENTANONE
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